molecular formula C18H27N5O3 B2833285 N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1234955-69-1

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2833285
CAS RN: 1234955-69-1
M. Wt: 361.446
InChI Key: BWLOKIBPYORWEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as carbamoyl and oxalamide, which are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis details for this compound are not available, compounds with similar structures are often synthesized via amide coupling reactions or through the use of carbonyl chemistry .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common motif in many pharmaceuticals. The tert-butylcarbamoyl group is likely to add steric bulk to the molecule, which can influence its binding properties .

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling any chemical compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-18(2,3)22-17(26)23-9-6-13(7-10-23)11-20-15(24)16(25)21-14-5-4-8-19-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOKIBPYORWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

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